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molecular formula C18H24N2O3 B3264160 tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate CAS No. 387827-20-5

tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate

Cat. No. B3264160
M. Wt: 316.4 g/mol
InChI Key: RWTHEKXCENZVLI-UHFFFAOYSA-N
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Patent
US07067534B1

Procedure details

A solution of 4 M HCl in dioxane (10 mL) was added to tert-butyl 4-[3-(acetylamino)phenyl]-1,2,3,6-tetrahydro-1-pyridinecarboxylate (8.25 mmol) in dichloromethane (30 mL). The reaction mixture was stirred at room temperature overnight, concentrated in vacuo, giving the desired product as the hydrochloride salt (2.1 g): 1H NMR (CDCl3) δ 7.41–7.00 (m, 4H), 6.10 (br, 1H), 3.55 (m, 2H), 3.16 (t, 2H, J=5.7 Hz), 2.44 (m, 2H), 2.19 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.25 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:5][C:6]1[CH:7]=[C:8]([C:12]2[CH2:13][CH2:14][N:15](C(OC(C)(C)C)=O)[CH2:16][CH:17]=2)[CH:9]=[CH:10][CH:11]=1)(=[O:4])[CH3:3]>O1CCOCC1.ClCCl>[NH:15]1[CH2:14][CH:13]=[C:12]([C:8]2[CH:7]=[C:6]([NH:5][C:2](=[O:4])[CH3:3])[CH:11]=[CH:10][CH:9]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8.25 mmol
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1)C=1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CCC(=CC1)C=1C=C(C=CC1)NC(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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